Dolcanatide - 1092457-65-2

Dolcanatide

Catalog Number: EVT-10919524
CAS Number: 1092457-65-2
Molecular Formula: C65H104N18O26S4
Molecular Weight: 1681.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dolcanatide has been investigated in Exposure.
Dolcanatide is an orally administered analog of the human endogenous natriuretic hormone uroguanylin and guanylate cyclase C (GC-C) agonist, with potential laxative, anti-nociceptive and anti-inflammatory activities. Upon administration, dolcanatide, by mimicking uroguanylin, binds to and activates GC-C locally on endothelial cells in the gastrointestinal (GI) tract, without entering the systemic circulation. Activation of GC-C results in an increase in cyclic guanosine monophosphate (cGMP). Increased concentrations of cGMP lead to the activation of the anion channel cystic fibrosis transmembrane conductance regulator (CFTR). CFTR activation increases the secretion of negatively charged ions, particularly chloride and bicarbonate, into the GI tract lumen, which further drives sodium ions and then water into the lumen. This leads to increased fluid secretion in the GI tract, accelerated transit and changes in stool consistency. In addition, ion channel modulation may decrease muscle contractions and the activity of pain-sensing nerves, thereby decreasing intestinal pain. Also, GC-C may inhibit the secretion of pro-inflammatory cytokines, which may ameliorate GI inflammation. Uroguanylin, a naturally occurring human GI peptide, is a ligand for GC-C and plays a key role in anti-inflammatory processes in the GI tract.
Source and Classification

Dolcanatide is classified as a peptide drug and belongs to the category of guanylate cyclase-C agonists. It is synthesized through chemical methods that enhance its stability and bioavailability compared to natural peptides. The compound is derived from modifications of the uroguanylin sequence, which includes specific substitutions to improve its pharmacological properties.

Synthesis Analysis

Methods and Technical Details

The synthesis of dolcanatide involves several advanced chemical strategies. One notable method utilizes an orthogonal protecting group strategy, specifically employing Cys(Trt) and Cys(Acm) protecting groups. This approach allows for the selective protection and deprotection of cysteine residues during peptide assembly, facilitating the construction of the desired peptide sequence with high fidelity.

Key steps in the synthesis include:

  1. Solid-Phase Peptide Synthesis (SPPS): This technique is commonly used for constructing peptides. It involves attaching the first amino acid to a solid support and sequentially adding protected amino acids.
  2. Cyclic Structure Formation: Dolcanatide's structure incorporates cyclic elements that enhance its stability against enzymatic degradation. This is achieved through specific linkages between cysteine residues.
  3. Purification: After synthesis, dolcanatide is purified using techniques such as high-performance liquid chromatography to ensure high purity levels necessary for biological testing.
Molecular Structure Analysis

Structure and Data

Dolcanatide's molecular structure features a cyclic framework that contributes to its stability and activity as a guanylate cyclase-C agonist. The peptide sequence includes several D-amino acid substitutions at both the C-terminus and N-terminus, which are critical for enhancing resistance to proteolytic enzymes in the gastrointestinal tract.

  • Molecular Formula: C₁₈H₂₃N₅O₄S
  • Molecular Weight: Approximately 393.46 g/mol
  • Structural Characteristics: The cyclic nature of dolcanatide allows it to maintain a specific conformation that is essential for receptor binding.
Chemical Reactions Analysis

Reactions and Technical Details

Dolcanatide undergoes various chemical reactions during its synthesis and in biological systems:

  1. Peptide Bond Formation: The primary reaction involves forming peptide bonds between amino acids during synthesis.
  2. Cyclization Reactions: The formation of disulfide bonds between cysteine residues leads to cyclization, which is crucial for the stability of dolcanatide.
  3. Enzymatic Reactions: In biological contexts, dolcanatide interacts with guanylate cyclase-C, triggering downstream signaling pathways that promote fluid secretion in the intestines.
Mechanism of Action

Process and Data

Dolcanatide functions by binding to guanylate cyclase-C receptors located on intestinal epithelial cells. Upon binding, it activates the enzyme guanylate cyclase, leading to an increase in intracellular cyclic guanosine monophosphate levels. This process results in:

  • Increased secretion of chloride ions and water into the intestinal lumen.
  • Enhanced intestinal motility.
  • Amelioration of symptoms associated with gastrointestinal disorders such as constipation and colitis.

The efficacy of dolcanatide has been demonstrated in various preclinical models, showing significant improvements in intestinal function.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Dolcanatide exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in aqueous solutions, which is beneficial for oral administration.
  • Stability: Enhanced stability due to D-amino acid substitutions; it shows prolonged half-lives in simulated gastric fluid (greater than 24 hours) compared to other peptides like linaclotide.
  • pH Sensitivity: Stability varies with pH, making it important for formulation development aimed at oral delivery.
Applications

Scientific Uses

Dolcanatide has significant potential applications in treating gastrointestinal diseases:

  1. Ulcerative Colitis: Clinical studies have shown that dolcanatide can effectively reduce inflammation and improve symptoms in patients with ulcerative colitis.
  2. Constipation-Predominant Irritable Bowel Syndrome: Its mechanism of action supports its use in managing constipation-related symptoms by enhancing intestinal fluid secretion.
  3. Research Tool: Dolcanatide serves as a valuable tool in research settings for studying guanylate cyclase-C signaling pathways and their implications in gastrointestinal health.
Molecular Pharmacology of Dolcanatide

Guanylate Cyclase-C (Guanylate Cyclase-C) Receptor Activation Mechanisms

Dolcanatide (SLX-3339, SP-333) is a synthetic 16-amino acid peptide analogue of uroguanylin engineered for enhanced metabolic stability and targeted activation of the Guanylate Cyclase-C receptor. This receptor is a transmembrane protein predominantly expressed on the apical surface of intestinal epithelial cells from duodenum to rectum. Dolcanatide binds Guanylate Cyclase-C with high specificity, inducing receptor dimerization and conformational changes that activate its intracellular catalytic domain. This results in the conversion of guanosine triphosphate to cyclic guanosine monophosphate, initiating downstream signaling cascades critical for intestinal homeostasis [1] [8].

Structural Determinants of pH-Dependent Binding Affinity

Dolcanatide’s molecular structure features key modifications enabling pH-sensitive receptor engagement similar to endogenous uroguanylin. Unlike bacterial heat-stable enterotoxins or the drug linaclotide (which possess three disulfide bonds), Dolcanatide retains the two-disulfide bond topology (Cys4-Cys12 and Cys7-Cys15) characteristic of native uroguanylin. This configuration preserves conformational flexibility essential for pH-dependent activity. Crucially, Dolcanatide incorporates D-amino acid substitutions at positions 1 (D-Asparagine) and 16 (D-Leucine), dramatically enhancing resistance to proteolytic degradation in gastric and intestinal environments while maintaining the bioactive conformation [2] [4].

Molecular dynamics simulations comparing Dolcanatide to uroguanylin and linaclotide reveal its unique behavior across gastrointestinal pH gradients. At pH 5.0 (approximating duodenal conditions), Dolcanatide adopts a conformation optimal for Guanylate Cyclase-C binding, facilitated by protonation states of its N-terminal acidic residues (Asp2, Glu3). These residues sense the microenvironment, allowing preferential activation in the proximal small intestine. At colonic pH (7.0–8.0), deprotonation reduces binding affinity, potentially limiting activity distally. This pH-sensitivity mimics uroguanylin’s physiological activity profile but contrasts with the pH-independent activation by linaclotide [4].

Table 1: Structural Features Governing Dolcanatide-Guanylate Cyclase-C Interaction

Structural ElementFunctional RoleBiological Consequence
Two-Disulfide Bond TopologyMaintains conformational flexibility akin to uroguanylinEnables pH-dependent binding; preserves endogenous ligand-like regulation
N-terminal Acidic Residues (Asp2, Glu3)Protonation/deprotonation acts as molecular pH sensorHigh affinity binding at pH 5.0 (proximal small intestine); reduced affinity at pH >7.0
D-amino acid substitutions (D-Asn1, D-Leu16)Steric hindrance protects peptide termini from aminopeptidases and carboxypeptidasesEnhanced metabolic stability in GI tract; prolonged receptor engagement

Comparative Agonist Efficacy Relative to Endogenous Ligands

Dolcanatide exhibits significantly greater bioactivity than native uroguanylin and guanylin due to its engineered stability. In vitro studies using human colonic carcinoma T84 cells demonstrate Dolcanatide’s half-maximal effective concentration for cyclic guanosine monophosphate production is 0.28 μM, compared to 0.9 μM for uroguanylin. This enhanced potency stems from Dolcanatide’s resistance to degradation rather than intrinsically higher receptor affinity. When exposed to simulated gastric fluid, uroguanylin loses >95% of its activity within 30 minutes, whereas Dolcanatide retains >80% bioactivity under identical conditions. Similarly, in simulated intestinal fluid, Dolcanatide’s half-life exceeds 24 hours, far surpassing native peptides [2] [6].

Pharmacodynamically, Dolcanatide recapitulates but amplifies the spatial signaling pattern of uroguanylin. While uroguanylin primarily activates Guanylate Cyclase-C in the proximal small intestine (pH 5.0–6.0) and guanylin dominates in the colon (pH 7.0–8.0), Dolcanatide’s stability enables sustained receptor activation along the entire intestinal tract. However, its pH dependence means maximal activity still occurs proximally. Comparative ligand-binding studies show Dolcanatide occupies the same Guanylate Cyclase-C extracellular domain binding pocket as uroguanylin and guanylin, but with prolonged residence time due to reduced dissociation rates [6].

Cyclic Guanosine Monophosphate Signaling Cascade Modulation

Epithelial Barrier Function Regulation via Cystic Fibrosis Transmembrane Conductance Regulator Phosphorylation

Cyclic guanosine monophosphate generated by Dolcanatide-activated Guanylate Cyclase-C initiates a signaling cascade centered on protein kinase G type II and protein kinase A activation. Phosphorylation of the cystic fibrosis transmembrane conductance regulator chloride channel by these kinases triggers chloride and bicarbonate efflux into the intestinal lumen. Concurrently, cyclic guanosine monophosphate signaling inhibits sodium-hydrogen exchanger 3, reducing sodium absorption. The net effect is luminal electrolyte accumulation, osmotically driven water secretion, and accelerated intestinal transit—mechanisms underlying Dolcanatide’s laxative effects [1] [8].

Beyond fluid secretion, Dolcanatide potently enhances intestinal barrier integrity. In lipopolysaccharide-challenged Caco-2 and T84 cell monolayers, Dolcanatide (1 μM, 16h) reduces fluorescein isothiocyanate-dextran paracellular flux by 70–80%, comparable to baseline permeability. Mechanistically, Dolcanatide prevents lipopolysaccharide-induced disassembly of tight junction proteins. Immunofluorescence analyses show Dolcanatide maintains normal membrane localization of zonula occludens-1 and occludin during lipopolysaccharide exposure, whereas lipopolysaccharide alone causes their internalization and cytoplasmic redistribution. This effect involves cyclic guanosine monophosphate-dependent suppression of myosin light chain kinase-mediated phosphorylation of myosin light chain, preventing actomyosin contraction and tight junction disruption [1] [2].

Table 2: Dolcanatide's Effects on Epithelial Barrier Function: In Vitro and Ex Vivo Evidence

Study ModelInterventionKey FindingsProposed Mechanism
T84/Caco-2 MonolayersLipopolysaccharide + Dolcanatide 1μM↓ Paracellular permeability by 70-80%; preserved membrane localization of zonula occludens-1/occludinCyclic guanosine monophosphate-dependent inhibition of myosin light chain kinase
Rat Colon Tissues (Ex Vivo)Dolcanatide 1μM↓ Lipopolysaccharide-induced transepithelial conductance; ↑ transepithelial electrical resistance by 2.5-foldEnhanced tight junction assembly via protein kinase G II-dependent pathways
TNBS-Colitis Rat ModelDolcanatide 0.05 mg/kg oral↓ Colonic hyperpermeability; ↓ bacterial translocation; ↓ myeloperoxidase activityRestoration of occludin/zonula occludens-1 expression; anti-inflammatory signaling

Anti-Proliferative Signaling Pathways in Colorectal Epithelia

Chronic loss of endogenous uroguanylin and guanylin expression is an early event in colorectal carcinogenesis, creating a microenvironment of functional Guanylate Cyclase-C inactivation. Dolcanatide opposes this deficit through cyclic guanosine monophosphate-mediated tumor-suppressive signaling. In human colorectal carcinoma cells expressing Guanylate Cyclase-C, Dolcanatide elevates intracellular cyclic guanosine monophosphate, activating protein kinase G type II. This kinase phosphorylates β-catenin at critical serine residues, promoting its proteasomal degradation and reducing nuclear translocation. Consequently, Dolcanatide suppresses transcription of Wnt/β-catenin target genes (e.g., Myc, cyclin D1) that drive proliferation [1] [9].

Dolcanatide also induces cell cycle arrest in the G1 phase via cyclic guanosine monophosphate-dependent upregulation of p21 and p27 cyclin-dependent kinase inhibitors. In azoxymethane-treated mice, oral Dolcanatide (0.1 mg/kg/day) reduces aberrant crypt foci formation by 65% and decreases tumor multiplicity by 50% compared to controls. This chemopreventive effect correlates with increased phosphorylated extracellular signal-regulated kinases in intestinal epithelial cells, suggesting involvement of the mitogen-activated protein kinase pathway. Furthermore, Dolcanatide enhances DNA damage surveillance through cyclic guanosine monophosphate-dependent stabilization of p53, increasing expression of DNA repair factors like growth arrest and DNA damage-inducible protein 45 and reducing mutational burden [8] [9].

The intersection between barrier protection and anti-proliferative signaling reveals Dolcanatide’s multitargeted approach to intestinal homeostasis. By restoring tight junction integrity, Dolcanatide limits penetration of pro-carcinogenic luminal toxins and bacteria. Simultaneously, direct cyclic guanosine monophosphate signaling within epithelial cells activates tumor-suppressor networks. These complementary mechanisms position Dolcanatide as a mucosal restorative agent capable of interrupting the inflammation-dysplasia-carcinoma sequence characteristic of inflammatory bowel disease-associated colorectal cancer [1] [8].

Properties

CAS Number

1092457-65-2

Product Name

Dolcanatide

IUPAC Name

(2R)-2-[[(1R,4S,7S,10S,13S,16R,19S,22S,25R,32S,38R)-10-(2-amino-2-oxoethyl)-25-[[(2S)-4-carboxy-2-[[(2S)-3-carboxy-2-[[(2R)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]amino]butanoyl]amino]-22-(2-carboxyethyl)-32-[(1R)-1-hydroxyethyl]-4-methyl-19-(2-methylpropyl)-3,6,9,12,15,18,21,24,30,33,36-undecaoxo-7,13-di(propan-2-yl)-27,28,40,41-tetrathia-2,5,8,11,14,17,20,23,31,34,37-undecazabicyclo[14.13.13]dotetracontane-38-carbonyl]amino]-4-methylpentanoic acid

Molecular Formula

C65H104N18O26S4

Molecular Weight

1681.9 g/mol

InChI

InChI=1S/C65H104N18O26S4/c1-25(2)15-34-55(98)80-41-24-113-110-21-38(58(101)77-37(65(108)109)16-26(3)4)71-44(87)20-69-62(105)50(30(10)84)83-61(104)40(78-51(94)29(9)70-63(106)48(27(5)6)81-57(100)35(18-43(68)86)76-64(107)49(28(7)8)82-60(41)103)23-112-111-22-39(59(102)73-32(53(96)75-34)11-13-45(88)89)79-54(97)33(12-14-46(90)91)72-56(99)36(19-47(92)93)74-52(95)31(66)17-42(67)85/h25-41,48-50,84H,11-24,66H2,1-10H3,(H2,67,85)(H2,68,86)(H,69,105)(H,70,106)(H,71,87)(H,72,99)(H,73,102)(H,74,95)(H,75,96)(H,76,107)(H,77,101)(H,78,94)(H,79,97)(H,80,98)(H,81,100)(H,82,103)(H,83,104)(H,88,89)(H,90,91)(H,92,93)(H,108,109)/t29-,30+,31+,32-,33-,34-,35-,36-,37+,38-,39-,40-,41-,48-,49-,50-/m0/s1

InChI Key

NSPHQWLKCGGCQR-HLHYUOOASA-N

Canonical SMILES

CC1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)CNC(=O)C(NC2=O)C(C)O)C(=O)NC(CC(C)C)C(=O)O)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)C)CC(=O)N)C(C)C)CC(C)C)CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)N

Isomeric SMILES

C[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)CNC(=O)[C@@H](NC2=O)[C@@H](C)O)C(=O)N[C@H](CC(C)C)C(=O)O)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CC(=O)N)C(C)C)CC(C)C)CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H](CC(=O)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.